Dodecyl 4-hydroxybenzoate Dodecyl 4-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 2664-60-0
VCID: VC2407448
InChI: InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3
SMILES: CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol

Dodecyl 4-hydroxybenzoate

CAS No.: 2664-60-0

Cat. No.: VC2407448

Molecular Formula: C19H30O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Dodecyl 4-hydroxybenzoate - 2664-60-0

Specification

CAS No. 2664-60-0
Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
IUPAC Name dodecyl 4-hydroxybenzoate
Standard InChI InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3
Standard InChI Key BAYSQTBAJQRACX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Canonical SMILES CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Introduction

Chemical Identity and Structure

Basic Identification

Dodecyl 4-hydroxybenzoate is an organic compound consisting of 4-hydroxybenzoic acid esterified with dodecyl alcohol (lauryl alcohol) . It belongs to the paraben family, which are widely used as preservatives in various products. The compound features a phenolic hydroxyl group attached to a benzoate ester with a long-chain dodecyl (C12) alkyl group .

Naming Conventions and Identifiers

The compound is known by several synonyms across scientific literature and commercial applications:

  • IUPAC Name: dodecyl 4-hydroxybenzoate

  • Common Name: Dodecyl 4-hydroxybenzoate

  • Alternative Names: Lauryl 4-hydroxybenzoate, Dodecylparaben, n-Dodecyl 4-hydroxybenzoate, p-Hydroxybenzoic acid dodecyl ester, p-Oxybenzoesaureduodecylester, Laurylparaben

  • CAS Registry Number: 2664-60-0

  • PubChem CID: 17569

  • InChI Key: BAYSQTBAJQRACX-UHFFFAOYSA-N

  • SMILES Notation: CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Molecular Characteristics

The molecular structure consists of a 4-hydroxybenzoic acid core with a dodecyl ester group. The hydroxyl group on the benzene ring gives the compound its characteristic antimicrobial properties, while the long-chain dodecyl component contributes to its lipophilicity .

Physical and Chemical Properties

Key Physical Properties

Dodecyl 4-hydroxybenzoate exhibits specific physical properties that influence its behavior in various applications and formulations. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₉H₃₀O₃
Molecular Weight306.44 g/mol
Physical AppearanceWhite crystalline powder
Melting Point54-56°C (or 55°C)
Boiling Point423.8°C at 760 mmHg
Density0.997 g/cm³
Flash Point164.6°C
Vapor Pressure8.77E-08 mmHg at 25°C
Index of Refraction1.503

Solubility and Partition Properties

The compound's lipophilic character is demonstrated by its partition coefficient (LogP) value:

PropertyValueSource
LogP5.46990
PSA (Polar Surface Area)46.53000

The high LogP value indicates strong lipophilicity, suggesting better solubility in non-polar solvents than in water. This property is important for understanding the compound's behavior in biological systems and formulation considerations .

Chemical Reactivity

As a paraben derivative, dodecyl 4-hydroxybenzoate possesses a phenolic hydroxyl group that can participate in hydrogen bonding and undergo various chemical reactions. The ester linkage is susceptible to hydrolysis under alkaline conditions, which is relevant for its metabolism and environmental fate .

Hazard TypeClassificationSource
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Skin sensitizationCategory 1
Environmental hazardMay cause long-lasting harmful effects to aquatic life

Regulatory Status

The compound has specific regulatory designations that may be relevant for manufacturing, research, and commercial applications:

Regulatory InformationStatusSource
RTECS NumberDH2185600
TSCA (Toxic Substances Control Act)No
HS Code (Harmonized System Code)2918290000
EINECS Number(9)-1074

Applications and Research

Preservation Applications

Analytical Considerations

ParameterSpecificationSource
Percent Purity≥98.0% (HPLC, T)

Identification Methods

The compound can be identified and characterized using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

Environmental and Biological Considerations

Environmental Fate

Based on its structural properties and limited toxicity data, several environmental considerations can be inferred:

  • The high LogP value (5.46990) suggests potential for bioaccumulation in fatty tissues

  • Low vapor pressure (8.77E-08 mmHg at 25°C) indicates limited volatility

  • May have environmental persistence due to its stability and lipophilicity

  • Potential for aquatic toxicity, as suggested by the hazard statement regarding long-lasting harmful effects to aquatic life

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